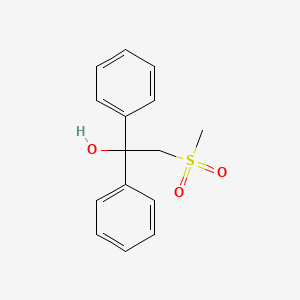

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

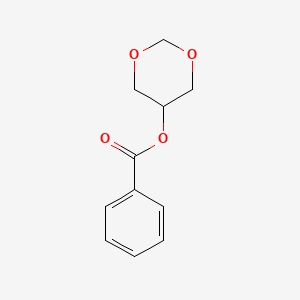

Androsta-4,6-dien-3-ona, 17-hidroxi-, (17beta)- es un compuesto esteroideo que pertenece a la clase 16-androsteno Δ6-testosterona . A diferencia de los andrógenos, no exhibe efectos androgénicos o anabólicos. Se ha asociado con actividades similares a las feromonas en humanos .

Métodos De Preparación

Síntesis:: La ruta sintética para Androsta-4,6-dien-3-ona, 17-hidroxi-, (17beta)- implica la conversión de androstadienol por 3β-hidroxi esteroide deshidrogenasa. Este intermedio puede transformarse aún más en feromonas más potentes como la androstenona, el 3α-androstenol o el 3β-androstenol a través de reacciones enzimáticas .

Producción Industrial:: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero se puede sintetizar en el laboratorio.

Análisis De Reacciones Químicas

Androsta-4,6-dien-3-ona, 17-hidroxi-, (17beta)- puede sufrir diversas reacciones químicas:

Oxidación: Los procesos oxidativos pueden modificar el compuesto.

Reducción: Las reacciones de reducción pueden alterar su estructura.

Sustitución: Los sustituyentes se pueden agregar o reemplazar. Los reactivos y condiciones comunes dependen de la reacción específica, pero a menudo implican enzimas o catalizadores químicos.

Los principales productos formados a partir de estas reacciones incluyen derivados con grupos funcionales o estereoquímica alterados.

Aplicaciones Científicas De Investigación

Química::

Investigación de Feromonas: Androsta-4,6-dien-3-ona juega un papel en la comunicación y atracción del olor humano.

Química de Esteroides: Contribuye a nuestra comprensión del metabolismo de los esteroides.

Neuroesteroides: Investigar sus efectos en el estado de ánimo y el comportamiento.

Endocrinología: Estudiar sus interacciones con los receptores hormonales.

Industria de las Fragancias: Androsta-4,6-dien-3-ona se utiliza en fragancias masculinas debido a sus supuestas propiedades de mejora de la atracción sexual.

Mecanismo De Acción

El mecanismo exacto por el cual Androsta-4,6-dien-3-ona ejerce sus efectos sigue siendo un área de investigación en curso. Probablemente implica interacciones con objetivos moleculares específicos y vías de señalización.

Comparación Con Compuestos Similares

Androsta-4,6-dien-3-ona destaca por su estructura única y propiedades similares a las feromonas. Los compuestos similares incluyen androstenona, androstenol y otros derivados de androstano.

Propiedades

IUPAC Name |

17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDCOKNNLDEKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326072 |

Source

|

| Record name | MLS002693945 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-57-8 |

Source

|

| Record name | NSC523834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693945 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)